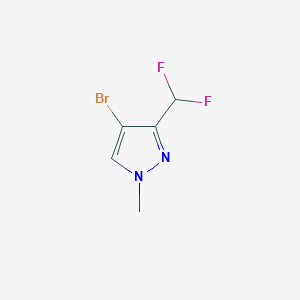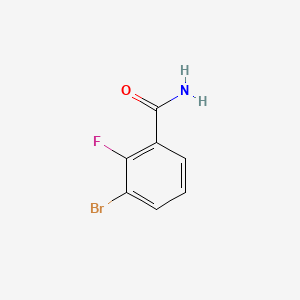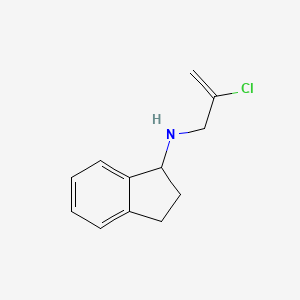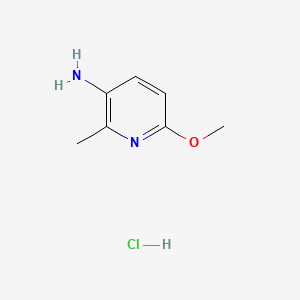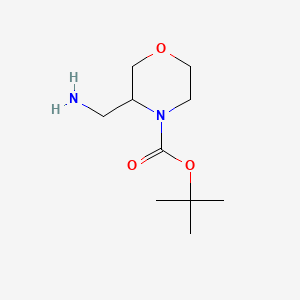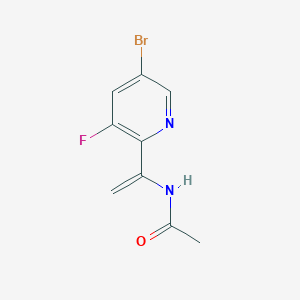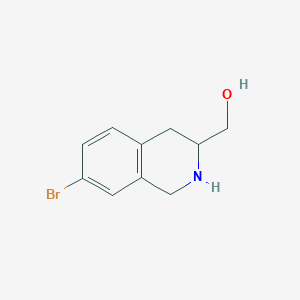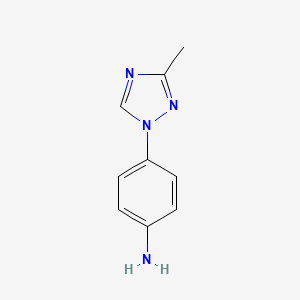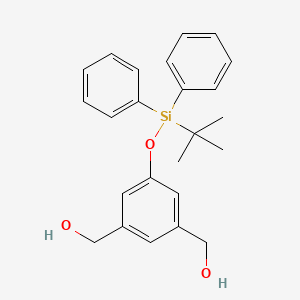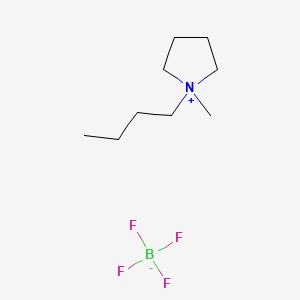
Acide (5-bromo-2-chloro-4-(trifluorométhyl)phényl)boronique
Vue d'ensemble
Description
“(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1452574-71-8 . It has a molecular weight of 303.27 . The compound is solid in physical form and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BBrClF3O2/c9-5-2-4 (8 (14)15)6 (10)1-3 (5)7 (11,12)13/h1-2,14-15H . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), bromine (Br), chlorine (Cl), fluorine (F), and oxygen (O) atoms.Chemical Reactions Analysis
Boronic acids, such as “(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 303.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé est couramment utilisé dans les réactions de couplage croisé de Suzuki-Miyaura pour synthétiser divers dérivés aryles ou hétéroaryles. Ces réactions sont essentielles pour la création de composés organiques complexes utilisés dans les produits pharmaceutiques, les agrochimiques et les matériaux organiques .
Synthèse de composés hétérocycliques
Il sert de réactif pour la synthèse de composés hétérocycliques, tels que les furocoumarines et les dérivés de la canthinone, qui ont des applications en chimie médicinale pour leurs propriétés thérapeutiques potentielles .
Développement d'inhibiteurs du SGLT2
Le composé apparenté, l'acide 5-bromo-2-chloro-4-(méthoxycarbonyl)benzoïque, est un intermédiaire clé dans la synthèse d'une famille d'inhibiteurs du SGLT2. Ces inhibiteurs sont étudiés pour le traitement du diabète, ce qui indique une utilisation potentielle dans les traitements des troubles métaboliques .
Applications de détection
Les acides boroniques, y compris ce composé, sont utilisés dans les applications de détection en raison de leur capacité à former des complexes avec des diols et des bases de Lewis fortes comme les anions fluorure ou cyanure. Cela les rend précieux pour la surveillance environnementale et le diagnostic médical .
Synthèse organique et médecine
Ils sont également utilisés comme réactifs et catalyseurs en synthèse organique, comme sondes en biologie chimique et même comme médicaments thérapeutiques en raison de leurs propriétés de stabilité et de manipulation sûre .
Recherche biomédicale
Les chimies uniques des acides boroniques à des niveaux de pH physiologiques les rendent attrayants pour des applications multidisciplinaires en pharmacie et en biologie chimique. Ils sont explorés pour leurs utilisations potentielles dans les systèmes d'administration de médicaments et la détection de biomolécules .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid is involved in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds by creating new carbon-carbon bonds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Result of Action
The primary result of the action of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action, efficacy, and stability of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are typically carried out under mild and functional group tolerant conditions . Furthermore, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFYCJLNBAKVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




